molecular formula C11H16BrNO3S B1298187 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide CAS No. 428471-30-1

5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide

Cat. No.: B1298187
CAS No.: 428471-30-1
M. Wt: 322.22 g/mol
InChI Key: OITONLXAEQJJKF-UHFFFAOYSA-N
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Description

5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO3S It is a derivative of benzenesulfonamide, characterized by the presence of a bromine atom, a methoxy group, and diethylamine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide typically involves the following steps:

    N,N-Diethylation: The diethylamine group is introduced via a nucleophilic substitution reaction, where diethylamine reacts with the brominated intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reactant concentrations.

    Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Products include azides, thiocyanates, or secondary amines.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include primary amines or alcohols.

Scientific Research Applications

5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the diethylamine group influences the compound’s solubility and bioavailability. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N,N-dimethyl-2-methoxybenzenesulfonamide: Similar structure but with dimethylamine instead of diethylamine.

    5-bromo-N-ethyl-2-methoxybenzenesulfonamide: Contains an ethyl group instead of diethylamine.

    5-bromo-N-(2-bromobenzyl)-2-methoxy-N-methylbenzenesulfonamide: Contains a bromobenzyl group and a methylamine group.

Uniqueness

5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the diethylamine group enhances its solubility and potential interactions with biological targets compared to its dimethyl or ethyl analogs.

Properties

IUPAC Name

5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3S/c1-4-13(5-2)17(14,15)11-8-9(12)6-7-10(11)16-3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITONLXAEQJJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358257
Record name 5-Bromo-N,N-diethyl-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428471-30-1
Record name 5-Bromo-N,N-diethyl-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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